molecular formula C9H19NO3S B7867021 [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol

[1-(Propane-2-sulfonyl)piperidin-3-yl]methanol

Cat. No.: B7867021
M. Wt: 221.32 g/mol
InChI Key: GLGZUOSJZRZFLI-UHFFFAOYSA-N
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Description

[1-(Propane-2-sulfonyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a propane-2-sulfonyl group and a methanol group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This compound’s unique structure makes it a valuable subject for research in synthetic chemistry and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The methanol group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound can be used to study the effects of sulfonyl and methanol groups on biological activity. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties .

Industry

Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperidine ring can interact with various receptors in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    [1-(Propane-2-sulfonyl)piperidin-4-yl]methanol: Similar structure but with the sulfonyl group at a different position.

    [1-(Butane-2-sulfonyl)piperidin-3-yl]methanol: Similar structure with a butane sulfonyl group instead of propane.

    [1-(Propane-2-sulfonyl)piperidin-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.

Uniqueness

The unique combination of the propane-2-sulfonyl and methanol groups in [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol provides distinct chemical properties and biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(1-propan-2-ylsulfonylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-8(2)14(12,13)10-5-3-4-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGZUOSJZRZFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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